2-(2,5-dithiophen-2-ylthiophen-3-yl)acetic acid
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Overview
Description
2-(2,5-dithiophen-2-ylthiophen-3-yl)acetic acid is a compound with a unique structure characterized by the presence of thiophene rings. Thiophene is a five-membered heterocyclic compound containing sulfur.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-dithiophen-2-ylthiophen-3-yl)acetic acid typically involves the condensation of thiophene derivatives. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .
Industrial Production Methods
Industrial production methods for thiophene derivatives, including this compound, often involve large-scale condensation reactions under controlled conditions. These methods ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(2,5-dithiophen-2-ylthiophen-3-yl)acetic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of sulfoxides or sulfones, while reduction can yield thiol derivatives .
Scientific Research Applications
2-(2,5-dithiophen-2-ylthiophen-3-yl)acetic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex thiophene derivatives.
Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Mechanism of Action
The mechanism of action of 2-(2,5-dithiophen-2-ylthiophen-3-yl)acetic acid involves its interaction with molecular targets and pathways within biological systems. The compound can interact with enzymes and receptors, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
- Thiophene-2-carboxylic acid
- 2,5-Dithiophene-2-carboxylic acid
- 3-Thiophenecarboxylic acid
Uniqueness
2-(2,5-dithiophen-2-ylthiophen-3-yl)acetic acid is unique due to its specific arrangement of thiophene rings, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, and biological activity .
Properties
CAS No. |
163463-81-8 |
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Molecular Formula |
C14H10O2S3 |
Molecular Weight |
306.4 g/mol |
IUPAC Name |
2-(2,5-dithiophen-2-ylthiophen-3-yl)acetic acid |
InChI |
InChI=1S/C14H10O2S3/c15-13(16)8-9-7-12(10-3-1-5-17-10)19-14(9)11-4-2-6-18-11/h1-7H,8H2,(H,15,16) |
InChI Key |
CMHBJBNCKKYFOU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C2=CC(=C(S2)C3=CC=CS3)CC(=O)O |
Origin of Product |
United States |
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